molecular formula C6H6O3 B1360265 3-Oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 4462-96-8

3-Oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B1360265
CAS No.: 4462-96-8
M. Wt: 126.11 g/mol
InChI Key: NMNZZIMBGSGRPN-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.0]heptane-2,4-dione is a unique organic compound with the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol . This compound is characterized by its bicyclic structure, which includes an oxygen atom and two ketone groups. It is often used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Mode of Action

The mode of action of 3-Oxabicyclo[32It has been suggested that when subjected to flash vacuum pyrolysis, the compound undergoes thermal fragmentation

Biochemical Pathways

The specific biochemical pathways affected by 3-Oxabicyclo[32It’s worth noting that similar compounds have been found to inhibit protein phosphatases in t-lymphocytes, preventing the formation of active transcription factors essential for gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxabicyclo[32The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Result of Action

The molecular and cellular effects of 3-Oxabicyclo[3.2.0]heptane-2,4-dione’s action are currently unknown. As a unique chemical, its effects on cellular processes and molecular pathways need further investigation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Oxabicyclo[32Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Biochemical Analysis

Biochemical Properties

3-Oxabicyclo[3.2.0]heptane-2,4-dione is involved in several biochemical reactions, primarily due to its reactive dione group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Diels-Alder reactions, which are crucial in the synthesis of complex organic molecules . The compound’s interaction with enzymes such as cyclooxygenases and lipoxygenases can lead to the formation of bioactive molecules that play roles in inflammation and other cellular processes . These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the modulation of enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, thereby altering the production of cytokines and other signaling molecules . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites and energy production within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition or activation of enzymes through covalent binding to their active sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting the biochemical pathways in which these enzymes are involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are critical for understanding the compound’s role in various biological processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed that its effects on cellular function can vary, with some studies reporting sustained modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive metabolites . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its overall bioavailability and effectiveness in modulating biochemical pathways .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular localization of this compound is critical for its activity and function, as it allows the compound to interact with specific enzymes, proteins, and other biomolecules within these compartments .

Chemical Reactions Analysis

Types of Reactions: 3-Oxabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions vary widely and depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Oxabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 3-Oxabicyclo[3.2.0]heptane-2,4-dione is unique due to its specific ring structure and the presence of both an oxygen atom and two ketone groups. This combination of features makes it particularly useful in certain types of chemical reactions and research applications.

Properties

IUPAC Name

3-oxabicyclo[3.2.0]heptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNZZIMBGSGRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963250
Record name 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4462-96-8, 7687-27-6
Record name 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4462-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclobutanedicarboxylic anhydride, cis-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4462-96-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148995
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC134999
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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